![molecular formula C8H12Cl2S B14632343 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene CAS No. 55882-20-7](/img/structure/B14632343.png)
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of chlorine atoms and a sulfanyl group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene typically involves the chlorination of butene derivatives followed by the introduction of a sulfanyl group. One common method involves the reaction of 3-chlorobut-2-ene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms. The resulting intermediate is then reacted with a sulfanyl compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-butene: A simpler analog with a single chlorine atom.
3-Chloro-2-buten-1-ol: Contains a hydroxyl group instead of a sulfanyl group.
1-Chloro-3-methylbut-2-ene: A structural isomer with a methyl group.
Eigenschaften
CAS-Nummer |
55882-20-7 |
|---|---|
Molekularformel |
C8H12Cl2S |
Molekulargewicht |
211.15 g/mol |
IUPAC-Name |
3-chloro-1-(3-chlorobut-2-enylsulfanyl)but-2-ene |
InChI |
InChI=1S/C8H12Cl2S/c1-7(9)3-5-11-6-4-8(2)10/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
OKBZNJHXSHVBBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCSCC=C(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


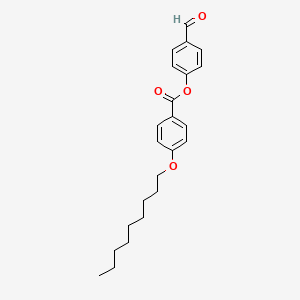
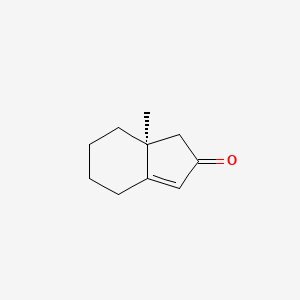
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
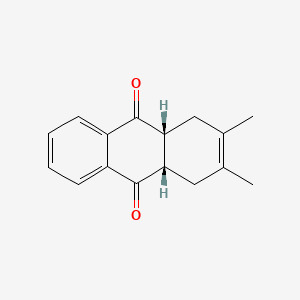
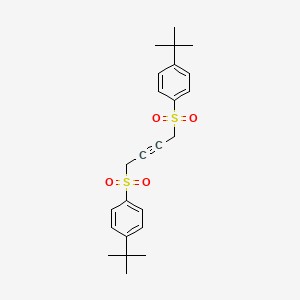
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)

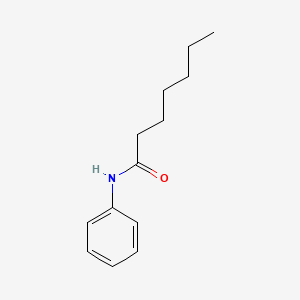
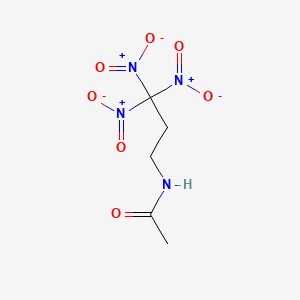
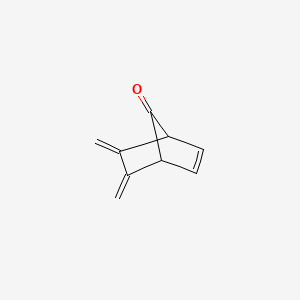

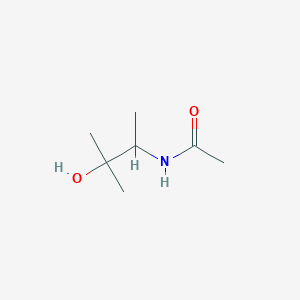
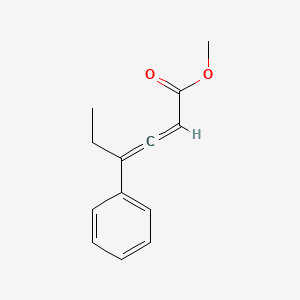
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
